

Tideglusib irreversible vs reversible GSK-3 inhibition benefits

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Compound Focus: Tideglusib

CAS No.: 865854-05-3

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Experimental Evidence and Protocols

The classification of these inhibitors is supported by specific biochemical assays.

- **Evidence for Irreversible Inhibition (Tideglusib):** The key experiment involves pre-incubating GSK-3 β with **Tideglusib**, followed by a massive dilution to dramatically reduce the concentration of the unbound drug. If the inhibition were reversible, enzyme activity would recover after dilution. For **Tideglusib**, **activity does not recover**, confirming irreversible inhibition [1] [2]. The dissociation rate constant (k_{off}) is reported to be not significantly different from zero [1].
- **Evidence for Reversible Inhibition (COB-187):** The same jump dilution assay was used to test COB-187. In this case, **enzyme activity recovered** after dilution, demonstrating that the binding is reversible and not covalent [3]. Progress curve analysis further showed that its inhibition is time-dependent, suggesting an induced-fit binding mechanism [3].
- **Role of Cys-199:** Both inhibitors critically depend on the Cys-199 residue located at the entry to the enzyme's active site. Studies on a mutant GSK-3 β (C199A) show a dramatic loss of potency for both **Tideglusib** and COB-187 [1] [3]. This indicates that while both bind to the same structural region, the nature of the bond formed (covalent vs. non-covalent) is fundamentally different.

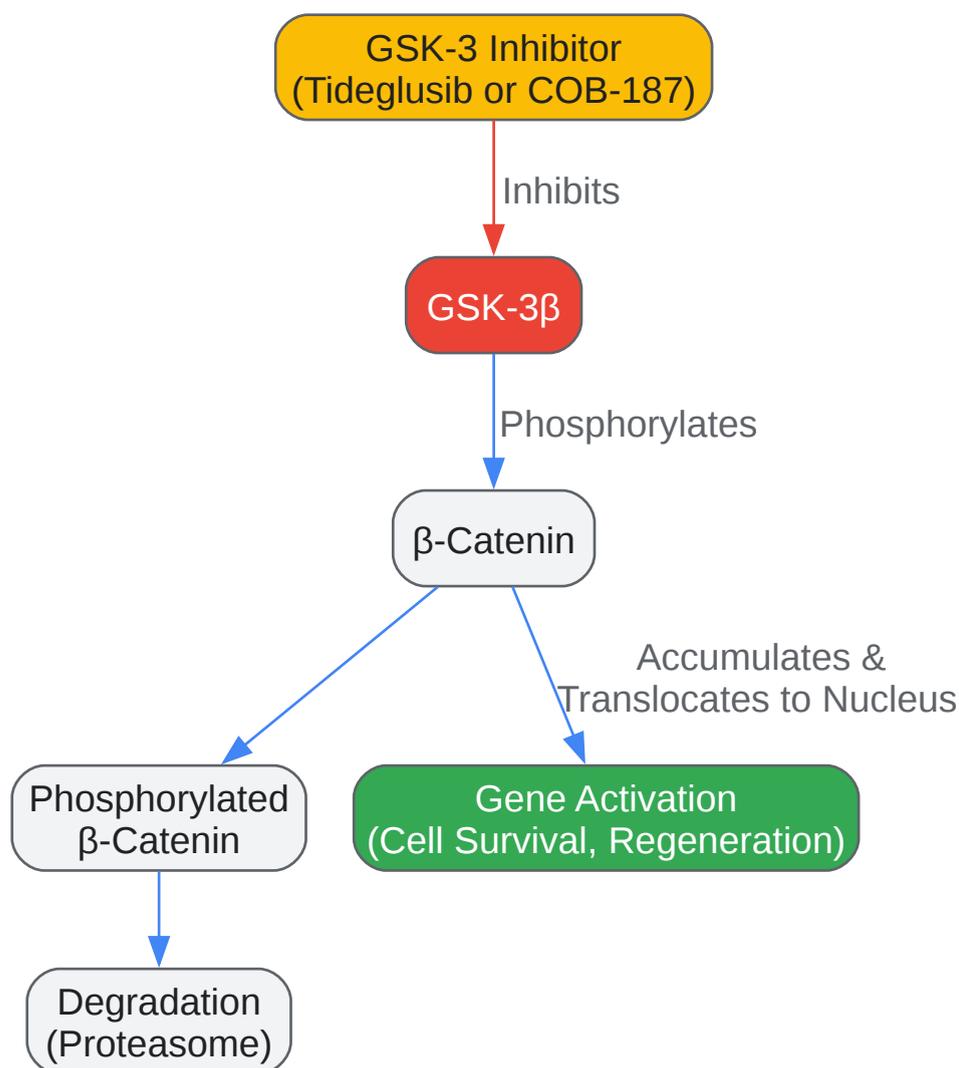
Therapeutic Implications & Benefits Analysis

The irreversible versus reversible mechanism translates into distinct pharmacological profiles.

| Therapeutic Consideration | Irreversible Inhibitor (Tideglusib) | Reversible Inhibitor (COB-187) |
|---------------------------|--|---|
| Duration of Action | Long-lasting; effect persists until new enzyme is synthesized [1]. | Shorter; effect is tied to the drug's pharmacokinetic half-life [3]. |
| Dosing Regimen | Potentially less frequent dosing [1]. | May require more frequent dosing to maintain effect. |
| Target Specificity | May be lower, potentially leading to off-target effects [3]. | Potentially higher, which may reduce toxicity and off-target effects [4] [3]. |
| Therapeutic Potential | Tested in Alzheimer's, PSP, myotonic dystrophy, autism [4] [5]. | Preclinical promise in inflammatory models (e.g., sepsis) [3]. |

The Role of GSK-3 Inhibition

To understand the therapeutic interest in these inhibitors, it's helpful to see how they affect key cellular signaling pathways. Both irreversible and reversible inhibitors ultimately lead to the accumulation of β -catenin and its translocation to the nucleus, which activates genes responsible for cell survival, regeneration, and metabolic regulation [6] [7] [8].



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The provided search results do not contain detailed experimental protocols for every cited study. For complete methodological details, such as specific reagent concentrations, buffer compositions, or full assay conditions, you would need to consult the original research articles directly.

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